molecular formula C10H12N2O4S B14594563 Oxalic acid--benzyl carbamimidothioate (1/1) CAS No. 60834-53-9

Oxalic acid--benzyl carbamimidothioate (1/1)

Cat. No.: B14594563
CAS No.: 60834-53-9
M. Wt: 256.28 g/mol
InChI Key: NMHLLCPVBQRXPA-UHFFFAOYSA-N
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Description

Oxalic acid–benzyl carbamimidothioate (1/1) is a chemical compound that combines oxalic acid and benzyl carbamimidothioate in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid–benzyl carbamimidothioate typically involves the reaction of oxalic acid with benzyl carbamimidothioate under controlled conditions. The reaction can be mediated through various methods, including thermal, photochemical, electrochemical, or photoelectrochemical means . These methods facilitate the oxidative decarboxylation of oxamic acids, generating carbamoyl radicals that can further react to form the desired compound .

Industrial Production Methods

Industrial production of oxalic acid–benzyl carbamimidothioate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of hypervalent iodine reagents and organic dyes as oxidants to mediate the reaction efficiently at room temperature .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid–benzyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include acetoxybenziodoxolone (BI-OAc) as an oxidant and various organic dyes . The reactions are typically carried out under mild conditions, such as room temperature, to ensure efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include urethanes, ureas, and thioureas . These products are of significant interest due to their applications in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Oxalic acid–benzyl carbamimidothioate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxalic acid–benzyl carbamimidothioate include other oxamic acids and their derivatives, such as:

Uniqueness

Oxalic acid–benzyl carbamimidothioate is unique due to its specific combination of oxalic acid and benzyl carbamimidothioate, which imparts distinct chemical properties and reactivity. Its ability to generate carbamoyl radicals under mild conditions makes it a valuable compound for various synthetic applications .

Properties

CAS No.

60834-53-9

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

benzyl carbamimidothioate;oxalic acid

InChI

InChI=1S/C8H10N2S.C2H2O4/c9-8(10)11-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5H,6H2,(H3,9,10);(H,3,4)(H,5,6)

InChI Key

NMHLLCPVBQRXPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.C(=O)(C(=O)O)O

Origin of Product

United States

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